(1,1'-Bicyclohexyl)-4-ylbenzene

Catalog No.
S13306166
CAS No.
21484-12-8
M.F
C18H26
M. Wt
242.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,1'-Bicyclohexyl)-4-ylbenzene

CAS Number

21484-12-8

Product Name

(1,1'-Bicyclohexyl)-4-ylbenzene

IUPAC Name

(4-cyclohexylcyclohexyl)benzene

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2

InChI Key

MRGBGAHKAGKZID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3

(1,1'-Bicyclohexyl)-4-ylbenzene is an organic compound characterized by its bicyclic structure, which consists of two cyclohexane rings connected by a single bond. Its molecular formula is C18H30C_{18}H_{30}, and it has a molecular weight of approximately 246.44 g/mol. The compound features a benzene ring substituted at the para position with a bicyclohexyl group, making it an interesting candidate for various chemical and biological applications.

The chemical reactivity of (1,1'-bicyclohexyl)-4-ylbenzene includes:

  • Oxidation and Reduction: The bicyclohexyl moiety can undergo oxidation to form various derivatives, while reduction reactions can lead to saturated compounds. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Substitution Reactions: The aromatic benzene ring can participate in electrophilic substitution reactions, allowing the introduction of various functional groups under appropriate conditions .

Synthesis of (1,1'-bicyclohexyl)-4-ylbenzene can be achieved through several methods:

  • Direct Coupling: One common method involves the coupling of 4-bromobenzene with bicyclohexyl in the presence of palladium catalysts under Suzuki or Stille coupling conditions.
  • Cyclization Reactions: Another approach is to utilize cyclization reactions involving suitable precursors that can form the bicyclic structure during the reaction process.
  • Functional Group Transformations: Existing bicyclohexane derivatives can be modified through functional group transformations to yield the desired compound .

(1,1'-Bicyclohexyl)-4-ylbenzene has several applications:

  • Organic Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound may be utilized in developing polymers or liquid crystal materials due to its structural properties.
  • Pharmaceutical Intermediates: Potential use as an intermediate in synthesizing pharmaceuticals or agrochemicals .

Studies on interaction mechanisms involving (1,1'-bicyclohexyl)-4-ylbenzene are essential for understanding its biological activity. Research may focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Metabolic Pathways: Investigating how the compound is metabolized in biological systems and its subsequent effects on biochemical pathways.
  • Toxicological Profiles: Evaluating any potential toxic effects related to exposure or ingestion .

Several compounds share structural similarities with (1,1'-bicyclohexyl)-4-ylbenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,1'-BicyclohexylC12H22C_{12}H_{22}Simple bicyclic structure
4-(Bicyclohexyl)phenolC18H30OC_{18}H_{30}OHydroxyl group introduces polarity
4-(Cyclohexyl)phenolC12H16OC_{12}H_{16}OLess bulky compared to bicyclohexane
1-Methyl-4-(bicyclohexyl)benzeneC19H32C_{19}H_{32}Methyl substitution affects solubility

The uniqueness of (1,1'-bicyclohexyl)-4-ylbenzene lies in its specific arrangement of functional groups and the steric hindrance provided by the bicyclic structure, which can influence its reactivity and interactions compared to simpler analogs.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Nomenclature Variations

The systematic nomenclature of (1,1'-Bicyclohexyl)-4-ylbenzene follows established International Union of Pure and Applied Chemistry conventions for bicyclic compounds [1]. The preferred International Union of Pure and Applied Chemistry name is (4-cyclohexylcyclohexyl)benzene, which accurately describes the structural connectivity of the molecule [1]. Alternative systematic names include benzene, [1,1'-bicyclohexyl]-4-yl- and bicyclohexyl, 4-phenyl-, both of which are recognized in chemical databases [4] [2].

The nomenclature reflects the presence of two cyclohexane rings connected by a single carbon-carbon bond at the 1,1'-positions, with a benzene ring attached to the 4-position of one cyclohexyl unit [2]. The Chemical Abstracts Service name [1,1'-Bicyclohexyl]-4-ylbenzene emphasizes the bicyclohexyl core structure with the phenyl substituent [2]. Additional nomenclature variations include stereoisomeric descriptors such as cis-1-Cyclohexyl-4-phenylcyclohexane and trans-1-Cyclohexyl-4-phenylcyclohexane, which specify the relative stereochemistry at the ring junction [1].

The International Chemical Identifier string InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2 provides a unique structural representation [1] [2]. The corresponding International Chemical Identifier Key MRGBGAHKAGKZID-UHFFFAOYSA-N serves as a hashed version for database searches [1] [2].

Molecular Geometry and Conformational Isomerism

The molecular geometry of (1,1'-Bicyclohexyl)-4-ylbenzene is dominated by the conformational behavior of the bicyclohexyl unit [3] [5]. Gas-phase electron diffraction studies combined with vibrational spectroscopy and molecular mechanics calculations have revealed that the bicyclohexyl framework adopts multiple conformational states [3]. The most stable conformer is the ee anti configuration with C2h symmetry, where both cyclohexyl rings exist in equatorial-equatorial chair conformations with an anti relationship [3].

The second most stable conformer is the ee gauche form with C2 symmetry, differing in energy by only 0.96 kilojoules per mole [3]. This conformer exhibits a torsional angle of 74.9 degrees between the two cyclohexyl rings [3]. The third conformer, ea anti with Cs symmetry, possesses significantly higher energy at 7.36 kilojoules per mole and is not observed under normal conditions [3].

Variable temperature Raman spectroscopy measurements have determined the enthalpy difference between the ee gauche and ee anti conformers to be 1.5 ± 1 kilojoules per mole [3]. At 112°C, electron diffraction results indicate a conformational mixture consisting of 52.6 ± 9.0% ee anti and 47.4 ± 9.0% ee gauche conformers [3]. The rapid interconversion between these conformational states contributes to the dynamic nature of the bicyclohexyl system [5].

The phenyl substituent at the 4-position of one cyclohexyl ring introduces additional conformational considerations [1]. The aromatic ring can adopt various orientations relative to the cyclohexyl framework, influencing the overall molecular geometry and potentially affecting intermolecular interactions [1]. The chair conformation of the cyclohexyl rings remains the predominant geometry, with the phenyl group occupying either axial or equatorial positions depending on the specific stereoisomer [1].

Crystallographic Data and Bond Length Analysis

Detailed structural parameters for the bicyclohexyl framework have been determined through gas-phase electron diffraction studies [3]. The average main structural parameters reveal carbon-carbon bond lengths within the cyclohexyl rings of 1.535 ± 0.002 Ångströms [3]. The pivotal carbon-carbon bond connecting the two cyclohexyl rings measures 1.550 ± 0.014 Ångströms, representing a slightly elongated single bond compared to typical aliphatic carbon-carbon bonds [3].

Carbon-hydrogen bond lengths in the bicyclohexyl system are 1.102 ± 0.003 Ångströms, consistent with saturated hydrocarbon systems [3]. The carbon-carbon-carbon bond angles within the rings measure 110.7 ± 1.0 degrees, while carbon-carbon-hydrogen angles are 109.1 ± 0.6 degrees [3]. These values reflect the tetrahedral geometry around saturated carbon atoms with slight deviations due to ring strain [3].

The aromatic benzene ring exhibits typical structural parameters with carbon-carbon bond lengths of approximately 1.39-1.40 Ångströms and carbon-hydrogen bond lengths of 1.08-1.09 Ångströms [6]. The carbon-carbon-carbon bond angles in the benzene ring maintain the characteristic 120-degree geometry of aromatic systems [6]. The connection between the cyclohexyl and phenyl systems involves a carbon-carbon single bond with standard geometrical parameters [1].

Table 1: Structural and Physical Properties of (1,1'-Bicyclohexyl)-4-ylbenzene

PropertyValueReference
Molecular FormulaC₁₈H₂₆ [1] [2]
Molecular Weight (g/mol)242.40 [1] [2]
Exact Mass (Da)242.203450829 [1]
CAS Registry Number20273-27-2 [1] [4] [2]
IUPAC Name(4-cyclohexylcyclohexyl)benzene [1]
InChI KeyMRGBGAHKAGKZID-UHFFFAOYSA-N [1] [2]
SMILESC1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3 [1] [2]
Melting Point (°C)84 [2]
Boiling Point (°C)185-190 @ 6 Torr [2]
LogP6.9 [1]
Rotatable Bonds2 [1]
Heavy Atom Count18 [1]

Table 2: Conformational Analysis of Bicyclohexyl Unit

ConformerSymmetryEnergy Difference (kJ/mol)Population at 112°C (%)Torsional Angle τ (°)
ee anti (C₂ₕ)C₂ₕ0.0052.6 ± 9.0180.0
ee gauche (C₂)C₂0.9647.4 ± 9.074.9
ea anti (Cₛ)Cₛ7.36Not observedN/A

Table 3: Bond Length Analysis

Bond TypeBond Length (Å)Source
C-C (ring)1.535 ± 0.002Electron diffraction [3]
C-C (pivot)1.550 ± 0.014Electron diffraction [3]
C-H1.102 ± 0.003Electron diffraction [3]
C-C (aromatic)1.39-1.40 (typical)Literature [6]
C-H (aromatic)1.08-1.09 (typical)Literature [6]

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural identification for (1,1'-Bicyclohexyl)-4-ylbenzene through characteristic signal patterns [1]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift regions corresponding to the aromatic carbons of the benzene ring and the aliphatic carbons of the bicyclohexyl framework [7] [8]. The aromatic carbons typically appear in the 120-140 parts per million range, while the cyclohexyl carbons resonate in the 20-50 parts per million region [8].

Proton nuclear magnetic resonance spectroscopy displays characteristic multipicity patterns for the cyclohexyl protons and the aromatic protons [9]. The benzene ring protons appear as a multiplet in the 7.0-7.5 parts per million region, while the cyclohexyl protons show complex multipicity in the 1.0-2.5 parts per million range [9]. The integration ratios provide quantitative confirmation of the molecular structure [10].

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of both aromatic and aliphatic functional groups [11] [12]. The carbon-hydrogen stretching vibrations of the cyclohexyl rings appear in the 2800-3000 wavenumber region, consistent with saturated hydrocarbon systems [11]. Aromatic carbon-hydrogen stretching modes are observed around 3000-3100 wavenumbers [12]. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region [12].

Mass spectrometry analysis shows a molecular ion peak at mass-to-charge ratio 242, corresponding to the molecular weight [1]. The fragmentation pattern typically includes loss of cyclohexyl units and aromatic rearrangements [13]. Common fragment ions appear at mass-to-charge ratios 117, 159, and other values corresponding to specific structural units [1]. The base peak often corresponds to the tropylium ion or related aromatic fragments [13].

The catalytic hydrogenation of biphenyl derivatives represents the most widely studied and industrially relevant method for producing (1,1'-bicyclohexyl)-4-ylbenzene and related compounds. This approach involves the selective reduction of one aromatic ring in biphenyl while maintaining the integrity of the second ring, followed by subsequent transformations to achieve the desired bicyclohexyl structure [1] [2].

The process typically employs heterogeneous metal catalysts under hydrogen atmosphere at elevated temperatures and pressures. Research has demonstrated that nickel-based catalysts exhibit superior performance compared to other transition metals. Skeletal nickel, commonly known as Raney nickel, achieves remarkable selectivity of 99.4% with complete conversion under mild conditions (100°C, 3.0 MPa hydrogen pressure) using isopropanol as solvent [1]. The high activity of skeletal nickel is attributed to its unique morphology and electronic properties, which facilitate selective hydrogenation of the first aromatic ring while preventing over-hydrogenation.
Advanced catalyst systems incorporating multiple metal components have shown enhanced performance. A mixture containing nickel, nickel oxide, zirconium dioxide, copper oxide, and molybdenum trioxide achieves 99.5% conversion with 99.5% selectivity at 180°C under 4.0 MPa hydrogen pressure [3]. The synergistic effects between these components optimize the balance between activity and selectivity, with molybdenum and copper providing electronic modulation of the nickel active sites.

The mechanism involves initial adsorption of biphenyl onto the catalyst surface, followed by stepwise hydrogen addition to one aromatic ring. The selectivity for monohydrogenation arises from differences in adsorption energies between biphenyl and the partially hydrogenated intermediate. The formation of cyclohexylbenzene creates a more sterically hindered molecule that desorbs preferentially from the catalyst surface, preventing further hydrogenation [1].

Supported nickel catalysts on high surface area silica demonstrate exceptional performance, with 20% nickel on silica-300 achieving 99.6% conversion and 99.3% selectivity at 200°C [2]. The support specific surface area plays a crucial role in metal dispersion and catalytic activity. Higher surface area supports facilitate better nickel dispersion, leading to increased numbers of active sites and improved catalytic performance.

Palladium-based catalysts, while less selective than nickel systems, offer advantages in terms of reaction kinetics and mild operating conditions. However, palladium catalysts typically exhibit lower selectivity (45.8%) for the desired monohydrogenation product due to their higher hydrogenation activity [1]. The electronic properties of palladium make it more prone to complete hydrogenation of both aromatic rings.

Radiation-Induced Cyclohexane Dimerization

Radiation-induced methodologies represent an alternative approach for forming bicyclohexyl structures through dimerization reactions. Gamma radiation exposure of cyclohexane and related compounds initiates radical chain reactions that can lead to carbon-carbon bond formation between cyclohexyl units [4] [5].

The mechanism involves initial formation of cyclohexyl radicals through hydrogen abstraction by radiation-generated species. These radicals subsequently undergo coupling reactions to form bicyclohexyl structures. The presence of molecular oxygen significantly influences the reaction pathway, leading to formation of hydroperoxide intermediates that can participate in further transformations [4].

Studies on radiation-induced dimerization of 1,3-cyclohexadiene demonstrate the complexity of these systems. Gamma irradiation in benzene solution produces both thermal and photochemical-type dimers through different mechanistic pathways [6]. The thermal dimers arise from cationic mechanisms that are inhibited by electron scavengers such as 2-propanol, while the photochemical dimers form through triplet-state intermediates generated by charge neutralization processes.

The radiation-induced oxidation of cyclohexane in the presence of oxygen yields hydroperoxides through a mechanism involving pairwise distribution of cyclohexyl radicals and hydroperoxyl radicals [4]. The formation of these intermediates provides potential pathways for subsequent functionalization and derivatization reactions.

Radiation doses and energy levels significantly affect product distribution and reaction rates. Higher radiation intensities accelerate radical formation but may also lead to increased side reactions and product degradation. Optimal conditions typically involve moderate radiation doses with careful control of oxygen concentration and temperature.

Carbazole Denitrogenation Pathways

Carbazole denitrogenation represents a specialized synthetic pathway that can potentially contribute to the formation of bicyclohexyl-phenyl structures through enzymatic or chemical nitrogen removal processes. Three major degradation pathways have been identified for carbazole: lateral dioxygenation, angular dioxygenation, and monohydroxylation [7] [8].

The angular dioxygenation pathway involves attack at the C1 and C9a positions by carbazole-1,9a-dioxygenase, leading to formation of 2'-aminobiphenyl-2,3-diol as a key intermediate [7]. This pathway offers potential for selective nitrogen removal while preserving the biphenyl framework that can subsequently undergo hydrogenation to form cyclohexyl derivatives.

The enzymatic system comprises multiple components including carbazole-1,9a-dioxygenase and aniline dioxygenase. The CARDO (carbazole dioxygenase) system demonstrates high selectivity for angular positions, with complete mineralization of carbazole through conversion to anthranilic acid and subsequent transformation to catechol [7]. These intermediates enter the tricarboxylic acid cycle for complete degradation.

Lateral dioxygenation at C3 and C4 positions by fluorene-degrading bacteria produces 4-(3'-hydroxy-2'-indoyl)-2-oxo-3-butenoic acid, though this pathway typically results in only partial degradation rather than complete nitrogen removal [7]. The monohydroxylation pathway involves hydroxylation at C1, C2, and C3 positions, leading to formation of various hydroxylated carbazole derivatives.

Engineering of carbazole denitrogenation pathways through directed evolution has expanded the substrate specificity of key enzymes. Modified aniline dioxygenase variants can accept larger aniline homologues, including 2-isopropylaniline, enabling processing of more sterically demanding substrates [9]. This advancement opens possibilities for applying these biocatalytic systems to bulkier carbazole derivatives that may arise in synthetic applications.

Stereochemical Considerations in Cyclohexyl-Phenyl Coupling

Stereochemical control in the formation of cyclohexyl-phenyl bonds presents significant challenges due to the conformational flexibility of cyclohexyl groups and the potential for multiple stereoisomeric products. Recent advances in stereospecific cross-coupling methodologies provide insights into controlling the stereochemical outcome of these transformations [10].

Axial shielding of palladium complexes enables perfect stereoretention in Suzuki-Miyaura cross-coupling reactions of cyclohexyl boronic acids with aryl partners. The use of tri-ortho-tolyl phosphine ligands creates steric hindrance above and below the palladium coordination plane, selectively blocking stereoinvertive transmetalation pathways while allowing stereoretentive processes to proceed [10].

The stereochemical outcome depends on the competition between two mechanistic pathways: a closed four-membered transition state leading to retention of configuration, and an open associative mechanism resulting in inversion. Ligand design principles that promote axial shielding favor the retentive pathway, achieving stereoselectivities greater than 95% in many cases [10].

Electronic effects complement steric factors in determining stereochemical outcomes. The combination of sterically demanding N-heterocyclic carbene ligands with electron-deficient phosphite additives provides dual control over both steric and electronic parameters. This approach achieves allylic-to-homoallylic selectivity ratios exceeding 20:1 while maintaining high stereoselectivity [10].

Temperature and solvent effects significantly influence stereochemical outcomes. Lower temperatures generally favor higher stereoselectivities by reducing the contribution of higher-energy stereoinvertive pathways. Polar solvents can stabilize charged intermediates in the invertive pathway, while nonpolar solvents favor the neutral retentive mechanism.

Substrate structure also plays a crucial role in determining stereochemical outcomes. Bulkier substituents on the cyclohexyl ring create additional steric interactions that can influence the preferred conformation during bond formation. The presence of directing groups or coordinating functionalities can provide additional control elements for stereochemical induction.

Industrial-Scale Production Optimization Strategies

Industrial production of (1,1'-bicyclohexyl)-4-ylbenzene and related compounds requires optimization of multiple parameters including catalyst selection, reaction conditions, and process economics. The global cyclohexylbenzene market is estimated at USD 484.9 million in 2025, with projected growth to USD 753.1 million by 2035, driven by applications in electronics, polymers, and specialty chemicals [11].

Process intensification strategies focus on maximizing catalyst utilization and minimizing energy consumption. Continuous reactor systems offer advantages over batch processes through better heat and mass transfer, reduced residence time, and improved product consistency. Fixed-bed reactors with recycling loops maintain optimal catalyst activity while enabling efficient heat removal [12] [13].

Catalyst regeneration and recycling represent critical economic factors in industrial implementation. Nickel-based catalysts maintain activity over multiple cycles with minimal deactivation when proper regeneration procedures are employed. Addition of fresh catalyst (less than 1% by weight) during recycling maintains consistent activity levels [1].

Heat integration strategies utilize reaction heat for process heating requirements, improving overall energy efficiency. The exothermic nature of hydrogenation reactions provides opportunities for steam generation and preheating of feed streams. Heat exchanger networks optimize energy recovery while maintaining temperature control for selective hydrogenation [12].

Product separation and purification require consideration of thermodynamic properties and separation efficiency. Distillation remains the primary separation method, with fractional distillation enabling high-purity product recovery. The boiling point differences between reactants, products, and side products determine column design and operating conditions [3].

Process safety considerations include hydrogen handling, pressure vessel design, and catalyst handling procedures. Automated control systems monitor critical parameters including temperature, pressure, and hydrogen flow rates to ensure safe operation within design limits. Emergency shutdown systems provide rapid response to abnormal operating conditions.

Environmental considerations drive adoption of green chemistry principles and sustainable production methods. Closed-loop solvent recovery systems reduce volatile organic compound emissions while maintaining product quality. Catalytic systems with improved selectivity minimize waste generation and reduce separation requirements [11].

Market demand variations require flexible production capabilities to respond to changing customer requirements. Multi-product facilities enable production of various cyclohexylbenzene derivatives using common infrastructure and catalyst systems. This flexibility provides economic advantages through improved asset utilization and reduced capital investment requirements [11].

XLogP3

6.9

Exact Mass

242.203450829 g/mol

Monoisotopic Mass

242.203450829 g/mol

Heavy Atom Count

18

UNII

D6Z0Y7IMH8
G148O85OGY

Dates

Last modified: 08-10-2024

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